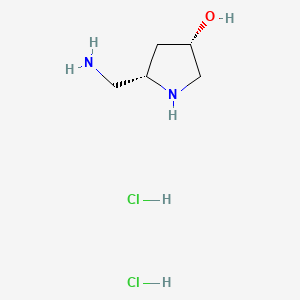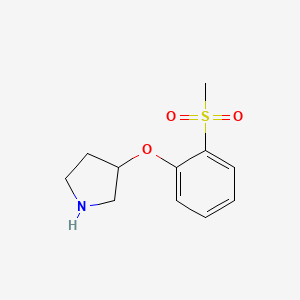
3-(2-Methanesulfonylphenoxy)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methanesulfonylphenoxy)pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a 2-methanesulfonylphenoxy group
Preparation Methods
The synthesis of 3-(2-Methanesulfonylphenoxy)pyrrolidine can be achieved through various synthetic routes. One common method involves the reaction of 2-methanesulfonylphenol with pyrrolidine under specific conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to deprotonate the phenol, allowing it to react with pyrrolidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.
Chemical Reactions Analysis
3-(2-Methanesulfonylphenoxy)pyrrolidine undergoes several types of chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the methanesulfonyl group, yielding a phenoxy-pyrrolidine derivative.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-Methanesulfonylphenoxy)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Researchers are investigating its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Methanesulfonylphenoxy)pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The methanesulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity to its targets. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
3-(2-Methanesulfonylphenoxy)pyrrolidine can be compared with other similar compounds, such as:
3-(2-Methylsulfonylphenoxy)pyrrolidine: Similar structure but with a methyl group instead of a methanesulfonyl group.
3-(2-Chlorophenoxy)pyrrolidine: Contains a chlorine atom instead of a methanesulfonyl group.
3-(2-Nitrophenoxy)pyrrolidine: Features a nitro group instead of a methanesulfonyl group. These compounds share the pyrrolidine and phenoxy moieties but differ in their substituents, leading to variations in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H15NO3S |
|---|---|
Molecular Weight |
241.31 g/mol |
IUPAC Name |
3-(2-methylsulfonylphenoxy)pyrrolidine |
InChI |
InChI=1S/C11H15NO3S/c1-16(13,14)11-5-3-2-4-10(11)15-9-6-7-12-8-9/h2-5,9,12H,6-8H2,1H3 |
InChI Key |
YUXMDQDTEXCPSF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1OC2CCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


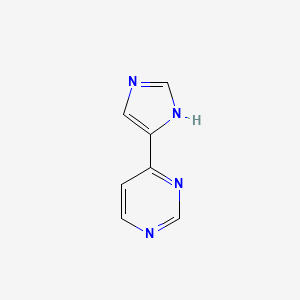
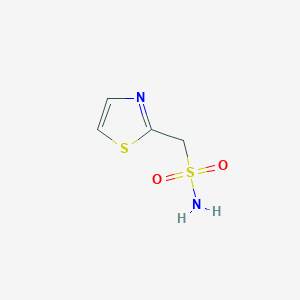
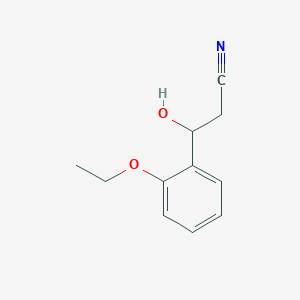
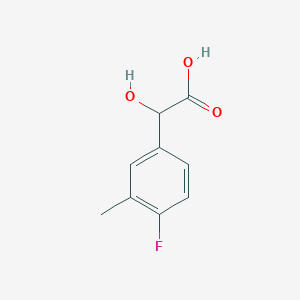

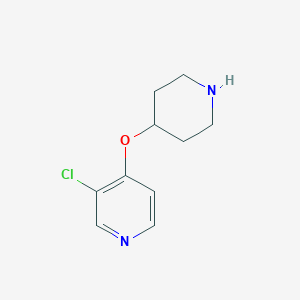

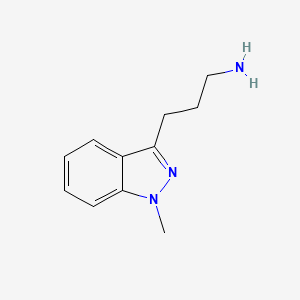
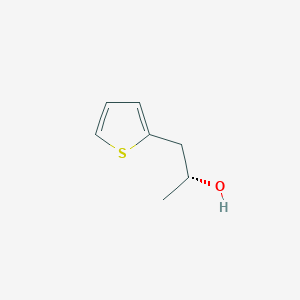
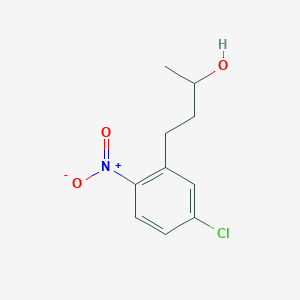
![4-[3-(3-Methoxyphenyl)propyl]piperidine](/img/structure/B13598985.png)


